molecular formula C10H8BrFO2 B8500509 Methyl 3-(4-bromo-2-fluorophenyl)acrylate

Methyl 3-(4-bromo-2-fluorophenyl)acrylate

Cat. No.: B8500509
M. Wt: 259.07 g/mol
InChI Key: XRTIKCDGWXFCNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(4-bromo-2-fluorophenyl)acrylate is an organic compound with the molecular formula C10H8BrFO2 It is a derivative of cinnamic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-bromo-2-fluorophenyl)acrylate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid. One common method is the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-bromo-2-fluorophenyl)acrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The double bond in the propenoate moiety can be reduced to form the corresponding saturated ester.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted derivatives such as 3-(4-aminophenyl)-2-propenoate.

    Reduction: Formation of methyl 3-(4-bromo-2-fluorophenyl)propanoate.

    Oxidation: Formation of 3-(4-bromo-2-fluorophenyl)-2-propenoic acid.

Scientific Research Applications

Methyl 3-(4-bromo-2-fluorophenyl)acrylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in the development of novel polymers and advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4-bromo-2-fluorophenyl)acrylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards target molecules. The compound may also participate in electron transfer processes, influencing its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromo-3-fluorophenyl)acetate
  • Methyl 4-bromo-3-fluorobenzoate
  • Methyl 3-(4-chloro-2-fluorophenyl)-2-propenoate

Uniqueness

Methyl 3-(4-bromo-2-fluorophenyl)acrylate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the propenoate moiety also provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H8BrFO2

Molecular Weight

259.07 g/mol

IUPAC Name

methyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3

InChI Key

XRTIKCDGWXFCNF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC1=C(C=C(C=C1)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 3-(4-bromo-2-fluorophenyl)-2-propenoic acid obtained (17.1 g, 0.0698 mol) is taken up in 250 ml of methanol and 0.5 ml of concentrated sulphuric acid and heated for 12 h at reflux. Evaporation is carried out under vacuum and the residue purified by chromatography on silica (eluent: 1/1 hexane/ethyl acetate). Yd.: 14.7 g (81%) M.p. : 63°-65° C.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.5 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

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